molecular formula C24H24N4 B12002305 1-(Benzylamino)-2-butyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

1-(Benzylamino)-2-butyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B12002305
M. Wt: 368.5 g/mol
InChI Key: UZVQSHTUWOEBCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzylamino)-2-butyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound that belongs to the class of pyrido[1,2-a]benzimidazole derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzylamino)-2-butyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrido[1,2-a]benzimidazole Core: This step involves the cyclization of an appropriate precursor, such as 2-aminobenzonitrile, with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Benzylamino Group: The benzylamino group can be introduced through nucleophilic substitution reactions, where a benzylamine reacts with a halogenated intermediate.

    Alkylation: The butyl group is introduced via alkylation reactions using butyl halides in the presence of a strong base.

    Methylation: The methyl group is introduced through methylation reactions using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated reaction systems are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Benzylamino)-2-butyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzylamine in the presence of a halogenated intermediate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(Benzylamino)-2-butyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.

    Biological Research: It is used as a probe to study biological pathways and molecular interactions in cells.

    Pharmaceutical Development: The compound serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.

    Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(Benzylamino)-2-butyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Benzylamino)-2-butyl-3-methylpyrido[1,2-a]benzimidazole-4-carboxamide
  • 1-(Benzylamino)-2-butyl-3-methylpyrido[1,2-a]benzimidazole-4-methanol
  • 1-(Benzylamino)-2-butyl-3-methylpyrido[1,2-a]benzimidazole-4-ethanol

Uniqueness

1-(Benzylamino)-2-butyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its specific structural features, such as the presence of the carbonitrile group, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C24H24N4

Molecular Weight

368.5 g/mol

IUPAC Name

1-(benzylamino)-2-butyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C24H24N4/c1-3-4-12-19-17(2)20(15-25)24-27-21-13-8-9-14-22(21)28(24)23(19)26-16-18-10-6-5-7-11-18/h5-11,13-14,26H,3-4,12,16H2,1-2H3

InChI Key

UZVQSHTUWOEBCQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NCC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.